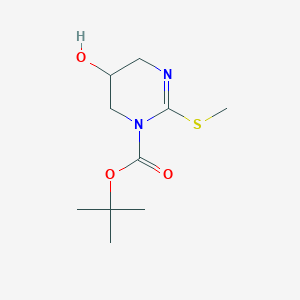

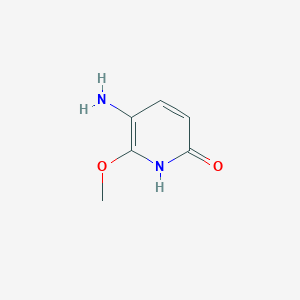

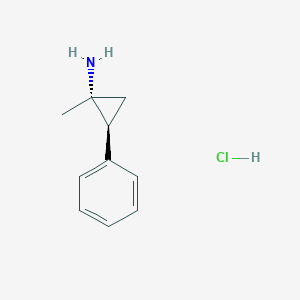

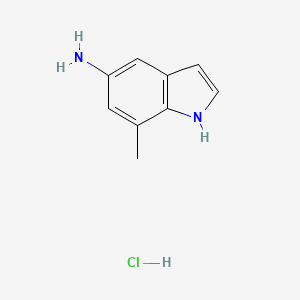

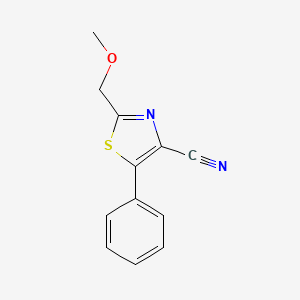

7-methyl-1H-indol-5-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-メチル-1H-インドール-5-アミン塩酸塩は、インドールファミリーに属する化学化合物です。インドールは、多くの天然物や医薬品に見られる重要な複素環系です。 それらは細胞生物学において重要な役割を果たし、さまざまな生物学的活性を持っており、医薬品化学において重要です .

2. 製法

合成経路と反応条件

7-メチル-1H-インドール-5-アミン塩酸塩の合成は、通常、フィッシャーインドール合成によって行われます。 この方法は、メタノール中のメタンスルホン酸などの酸性条件下で、フェニルヒドラジン塩酸塩とシクロヘキサノンを使用し、インドール誘導体を生成します . この反応は、良好な収率を得るために、還流条件下で行われます。

工業的生産方法

インドール誘導体の工業的生産は、多くの場合、大規模なフィッシャーインドール合成によって行われます。 このプロセスは、連続フロー反応器や自動化されたシステムなどの高度な技術を使用して、反応パラメータを正確に制御することで、より高い収率と純度のために最適化されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-indol-5-amine hydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques like continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

反応の種類

7-メチル-1H-インドール-5-アミン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 活性炭上のパラジウムを用いた水素ガス。

生成される主な生成物

酸化: 対応するインドール-2,3-ジオンの生成。

還元: 還元されたインドール誘導体の生成。

科学的研究の応用

7-メチル-1H-インドール-5-アミン塩酸塩は、科学研究においてさまざまな用途があります。

化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 細胞シグナル伝達における役割と潜在的な治療薬として研究されています。

医学: 抗がん、抗菌、抗炎症作用について調査されています。

作用機序

7-メチル-1H-インドール-5-アミン塩酸塩の作用機序は、さまざまな分子標的との相互作用に関与しています。それは特定の受容体または酵素に結合し、それらの活性を調節することができます。 インドール環構造は、水素結合とπ-π相互作用に関与し、生物学的経路に影響を与えます .

6. 類似の化合物との比較

類似の化合物

インドール-3-酢酸: 生長の調節に関与する植物ホルモン。

トリプトファン: 必須アミノ酸であり、セロトニンの前駆体です。

セロトニン: 気分調節やその他の生理学的プロセスにおける役割を持つ神経伝達物質.

独自性

7-メチル-1H-インドール-5-アミン塩酸塩は、インドール環に特定の置換パターンがあるため、独特です。これは、独特の化学的および生物学的特性を付与します。 これは、標的を絞った研究と用途のための貴重な化合物となります .

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Serotonin: A neurotransmitter with roles in mood regulation and other physiological processes.

Uniqueness

7-methyl-1H-indol-5-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

特性

分子式 |

C9H11ClN2 |

|---|---|

分子量 |

182.65 g/mol |

IUPAC名 |

7-methyl-1H-indol-5-amine;hydrochloride |

InChI |

InChI=1S/C9H10N2.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5,11H,10H2,1H3;1H |

InChIキー |

LVEVVPIGILMNRH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1NC=C2)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)